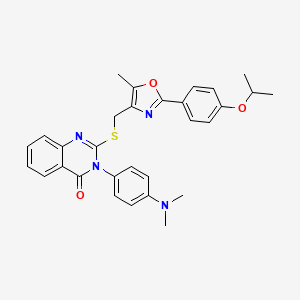

3-(4-(dimethylamino)phenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

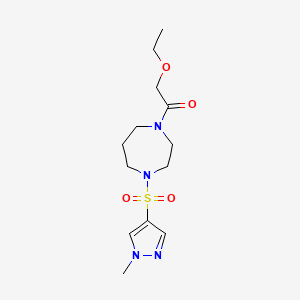

The compound "3-(4-(dimethylamino)phenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic chemical compound that has been the subject of various studies due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including antiviral, antimicrobial, and antihistaminic activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the use of microwave-assisted techniques, which can enhance the speed and efficiency of the chemical reactions . The starting materials for such syntheses typically include phenylamino-thioxo-quinazolinone compounds, which can be alkylated or undergo further reactions to produce a variety of derivatives with potential biological activities .

Molecular Structure Analysis

Quinazolinone derivatives are characterized by the quinazolinone core, which can be modified at various positions to yield compounds with different properties. The presence of a dimethylamino group, as seen in the compound of interest, is a common feature in these molecules and can influence their binding to biological targets .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a range of chemical reactions, including alkylation, cyclization, and glycosylation, to produce new compounds with varied biological activities . These reactions are often facilitated by the presence of reactive functional groups on the quinazolinone core and can be influenced by the choice of reagents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the quinazolinone core. These properties are crucial for the compound's bioavailability and efficacy as a drug. The presence of a dimethylamino group can affect the compound's basicity, while other substituents may influence its lipophilicity and overall pharmacokinetic profile .

Applications De Recherche Scientifique

Antioxidant Studies

Quinazolin derivatives have been synthesized and characterized, demonstrating significant potential as antioxidants. They showed excellent scavenging capacity against DPPH and Nitric oxide (NO), indicating their effectiveness as radical scavengers, which could be beneficial for pharmaceutical applications and in the study of diseases caused by oxidative stress (Khalida F. Al-azawi, 2016).

Antiviral Activity

The synthesis of new (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation revealed that some of the synthesized compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests potential for the development of new antiviral agents (Hui Luo et al., 2012).

Antimicrobial Agents

A novel series of thiazolidinone derivatives, synthesized from quinazolinone intermediates, showed promising antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial therapies (Divyesh Patel et al., 2012).

H1-Antihistaminic Agents

Synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones has shown significant in vivo H1-antihistaminic activity, suggesting these compounds as a new class of H1-antihistaminic agents with potential for further development (V. Alagarsamy & P. Parthiban, 2013).

Antibacterial Activity

Several quinazolin-4(3H)-one derivatives have been synthesized and tested for their antibacterial activity, showing promising results against various Gram-positive and Gram-negative bacteria. This emphasizes the utility of quinazolinone derivatives in the search for new antibacterial compounds (R. Appani et al., 2016).

Anticancer and QSAR Studies

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. Specific derivatives showed potent anticancer activity, indicating the potential for these compounds in cancer treatment. QSAR models have also been developed to predict the activity of these compounds (A. Deep et al., 2013).

Propriétés

IUPAC Name |

3-[4-(dimethylamino)phenyl]-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O3S/c1-19(2)36-24-16-10-21(11-17-24)28-31-27(20(3)37-28)18-38-30-32-26-9-7-6-8-25(26)29(35)34(30)23-14-12-22(13-15-23)33(4)5/h6-17,19H,18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACAEMMPFXCIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549775.png)

![N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2549776.png)

![2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide](/img/structure/B2549781.png)

![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene](tert-butoxy)carbohydrazide](/img/structure/B2549782.png)

![6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2549784.png)

![N-[4-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B2549786.png)

![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2549788.png)

![N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2549790.png)

![N-(3-chlorophenyl)-2-[(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2549792.png)